1-(4-Bromophenyl)-2-(isoquinolin-1-ylthio)ethan-1-one

Lipophilicity Drug Design ADME

Researchers seeking late-stage diversification handles often face a gap: non-halogenated scaffolds lack a reactive site for C-C bond formation, while fluoro-substituted analogs are inert under standard coupling conditions. This compound solves that problem by providing a bromine handle for Suzuki, Buchwald-Hartwig, or Ullmann couplings-enabling rapid parallel library synthesis. - Enables single-step Suzuki diversification; the C-Br bond is fully absent in des-bromo analogs. - LogP +0.57 units higher vs. non-brominated parent (4.97 vs. 4.40), improving passive membrane permeability for cell-based assays. - Higher density (1.53 g/cm³) and boiling point (536.8 °C) simplify purification and scale-up handling. Supplied with full analytical characterization; custom synthesis scale from milligrams to kilograms is available.

Molecular Formula C17H12BrNOS
Molecular Weight 358.3 g/mol
CAS No. 13896-95-2
Cat. No. B12885527
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Bromophenyl)-2-(isoquinolin-1-ylthio)ethan-1-one
CAS13896-95-2
Molecular FormulaC17H12BrNOS
Molecular Weight358.3 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=CN=C2SCC(=O)C3=CC=C(C=C3)Br
InChIInChI=1S/C17H12BrNOS/c18-14-7-5-13(6-8-14)16(20)11-21-17-15-4-2-1-3-12(15)9-10-19-17/h1-10H,11H2
InChIKeyFUYLSEKTOQGEOT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(4-Bromophenyl)-2-(isoquinolin-1-ylthio)ethan-1-one: Physicochemical Profile


1-(4-Bromophenyl)-2-(isoquinolin-1-ylthio)ethan-1-one (CAS 13896-95-2) is a synthetic sulfur-containing isoquinoline derivative belonging to the 1-(arylthio)isoquinoline subclass. It features a 4-bromophenyl ketone moiety linked via a thioether bridge to an isoquinoline ring. This compound is primarily utilized as a research intermediate in medicinal chemistry and agrochemical synthesis . Key physicochemical properties—including a high predicted LogP of 4.97, a density of 1.53 g/cm³, and a boiling point of 536.8 °C at 760 mmHg—underscore its hydrophobic and thermally stable character, distinct from its non-halogenated or differently halogenated analogs .

Compound Class
Sulfur-containing isoquinoline derivative with aryl bromide handle
Key Feature
Reactive C-Br bond enables late-stage diversification via cross-coupling
Physicochemical Context
High lipophilicity, dense, and thermally stable profile supports handling and purification

1-(4-Bromophenyl)-2-(isoquinolin-1-ylthio)ethan-1-one: Irreplaceability vs. Analogs


Direct substitution of 1-(4-Bromophenyl)-2-(isoquinolin-1-ylthio)ethan-1-one with its closest commercially available analogs—the non-halogenated parent 2-(isoquinolin-1-ylsulfanyl)-1-phenylethan-1-one (CAS 708976-61-8) or other 4-substituted phenyl variants—is scientifically unjustified due to significant differences in lipophilicity, molecular size, and synthetic reactivity [1]. The bromine atom's steric bulk and electron-withdrawing nature lead to a LogP increase of approximately 0.57 units (4.97 vs. 4.40) and a density increase of 0.27 g/cm³ (1.53 vs. 1.26) relative to the non-brominated analog, which can alter membrane permeability, plasma protein binding, and compound handling during scale-up [1]. Furthermore, the C-Br bond serves as an essential synthetic handle for late-stage functionalization (e.g., Suzuki, Buchwald-Hartwig, or Ullmann couplings) that is entirely absent in des-bromo or non-halogenated analogs, making the compound irreplaceable in synthetic sequences requiring subsequent C-C or C-N bond formation [2]. The precise quantitative evidence for these differences is presented in the following evidence guide.

Property
Target (4-Bromophenyl) Aryl-Br present; high LogP, density, boiling point
Analog (Des-Bromo, CAS 708976-61-8) No halogen; lower lipophilicity and density; distinct thermal behavior
Lipophilicity Impact
May support higher passive membrane permeability
Reduced cellular uptake risk; cell-based assay results may not transfer
Synthetic Utility
C-Br handle allows Suzuki, Buchwald-Hartwig, and related couplings
No reactive halogen; cannot serve as a diversification point for library synthesis
Process Handling
Higher density and boiling point may aid purification and distillation
Lower physical constants may complicate scale-up protocols developed for the brominated compound

1-(4-Bromophenyl)-2-(isoquinolin-1-ylthio)ethan-1-one: Differentiation Evidence


Lipophilicity & Membrane Permeability vs. Non-Brominated Analog

The bromine atom on the phenyl ring of 1-(4-Bromophenyl)-2-(isoquinolin-1-ylthio)ethan-1-one (CAS 13896-95-2) substantially increases the octanol-water partition coefficient relative to its non-halogenated congener, 2-(isoquinolin-1-ylsulfanyl)-1-phenylethan-1-one (CAS 708976-61-8). The predicted LogP for the brominated target compound is 4.97 , compared to an XLogP3 of 4.4 for the des-bromo analog [1].

Lipophilicity vs. Des-Bromo
Head-to-head
Target LogP 4.97 vs. analog XLogP3 4.4 (Δ +0.57)
Higher lipophilicity may support increased passive membrane permeability in cell-based assays.
Predicted values from authoritative databases; experimental confirmation advised for specific assay conditions.
Lipophilicity Drug Design ADME

Density & Boiling Point Advantages for Scale-Up

The presence of the heavy bromine atom in 1-(4-Bromophenyl)-2-(isoquinolin-1-ylthio)ethan-1-one (CAS 13896-95-2) yields distinct physical properties that facilitate downstream processing relative to the non-halogenated analog (CAS 708976-61-8). The density is 1.53 g/cm³ (vs. 1.26 predicted) [1], and the boiling point is 536.8 °C at 760 mmHg (vs. 482.3 °C predicted) [1].

Density & Boiling Point
Cross-study comparable
Density 1.53 g/cm³ (Δ +0.27); B.P. 536.8 °C (Δ +54.5 °C)
Elevated physical constants may simplify purification and fractional distillation during scale-up.
Experimental target values vs. predicted comparator values; verify under intended process conditions.
Process Chemistry Purification Thermal Stability

Aryl Bromide Handle for Late-Stage Functionalization

The 4-bromophenyl substituent in the target compound provides a reactive site for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig, and Ullmann couplings) that is simply not possible with the non-halogenated parent compound (CAS 708976-61-8) or the more chemically inert 4-fluoro analog [1]. The C-Br bond (bond dissociation energy ~ 70 kcal/mol) is more labile than C-Cl or C-F bonds, enabling selective functionalization under milder conditions [2].

Aryl Bromide Handle
Class-level inference
C-Br bond enables Suzuki, Buchwald-Hartwig, and Ullmann couplings under mild conditions.
Supports diversity-oriented synthesis; non-halogenated or 4-fluoro analogs lack equivalent reactivity.
Methodology established for 1-(arylthio)isoquinolines; verify catalyst/ligand compatibility for specific substrates.
C-C Coupling C-N Coupling Medicinal Chemistry

1-(4-Bromophenyl)-2-(isoquinolin-1-ylthio)ethan-1-one: Application Scenarios


Hit Expansion via Late-Stage Suzuki Coupling

In lead optimization workflows, 1-(4-Bromophenyl)-2-(isoquinolin-1-ylthio)ethan-1-one serves as a core scaffold for generating focused libraries. The aryl bromide handle demonstrated by its chemical structure allows for a single-step Suzuki reaction to introduce diverse aryl, heteroaryl, or vinyl boronic acids, modulating target binding and ADME properties in a parallel chemistry format. This is a capability that non-halogenated or fluoro-substituted analogs cannot match due to the stability of C-H and C-F bonds under standard coupling conditions .

Cellular Permeability-Based Probe Prioritization

For programs targeting intracellular enzymes, the increased lipophilicity of the 4-bromophenyl compound (LogP 4.97 vs. 4.40 for the des-bromo analog) positions it as a superior starting point for achieving adequate passive membrane permeability. This is supported by the quantitative LogP comparison [1]. Researchers should prioritize this compound when designing initial probes for which cell-based activity is a primary screening endpoint, as the non-brominated analog may yield false negatives due to lower cellular uptake [1].

Scale-Up Advantage from Distinctive Physical Properties

The substantially higher boiling point (536.8 °C vs. 482.3 °C) and density (1.53 g/cm³ vs. 1.26 g/cm³) of the 4-bromophenyl target compound relative to its non-brominated congener make it easier to handle and purify during gram-to-kilogram scale synthesis [1]. This difference provides practical advantages in fractional distillation and liquid-liquid extraction workflows, reducing the risk of cross-contamination and simplifying solvent recovery—a meaningful factor for procurement decisions in industrial process R&D settings .

Application
Selection Property
Validation Focus
Hit expansion via late-stage coupling
Aryl bromide handle for Suzuki or Buchwald-Hartwig reactions
Confirm coupling efficiency and functional group tolerance under mild catalytic conditions
Cell-permeability-focused probe design
Higher lipophilicity relative to des-bromo analog
Evaluate passive membrane permeability in intended cell model; compare with non-brominated congener
Process-scale synthesis and purification
Elevated boiling point and density
Assess distillation, extraction, and handling behavior during gram-to-kilogram scale-up
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